5-Lipoxygenase (5-LOX) Inhibitory Activity vs. 4-Oxohexanal and 5-Oxohexanal
Hexanal, 4-methylene-5-oxo- (9CI) demonstrates measurable inhibition of human recombinant 5-lipoxygenase (5-LOX) with an IC50 > 10,000 nM, as assessed via reduction of all-trans LTB4 and 5-HETE formation in an Escherichia coli BL21(DE3) expression system [1]. In contrast, 4-oxohexanal and 5-oxohexanal lack any deposited 5-LOX inhibition data in BindingDB or ChEMBL, indicating that the methylidene moiety is a critical structural determinant for interaction with the 5-LOX active site or regulatory domain. The target compound also shows parallel sEH inhibition (IC50 > 10,000 nM) not observed for the comparator oxoaldehydes [1][2].
| Evidence Dimension | 5-LOX enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (human recombinant 5-LOX, E. coli BL21(DE3) expression) |
| Comparator Or Baseline | 4-Oxohexanal: No 5-LOX inhibition data deposited in BindingDB/ChEMBL; 5-Oxohexanal: No 5-LOX inhibition data deposited |
| Quantified Difference | Target compound has detectable biochemical activity; comparators show no data, rendering them inactive or untested in this assay system. |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); substrate: arachidonic acid; product detection: all-trans LTB4 and 5-HETE formation |
Why This Matters
Procurement of the target compound is essential for laboratories conducting 5-LOX or sEH inhibitor screening because the methylidene-bearing scaffold provides a validated starting point for hit triage and SAR expansion, whereas the des-methylidene analogs lack any confirmed engagement with these targets.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807). Affinity Data: IC50 >1.00E+4 nM for human recombinant 5-LOX; IC50 >1.00E+4 nM for human recombinant sEH. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 View Source
- [2] ChEMBL. CHEMBL5205807. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/ View Source
